1-(4-chlorophenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide
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Description
1-(4-chlorophenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide is a useful research compound. Its molecular formula is C18H19ClN2O4S and its molecular weight is 394.87. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of methanesulfonates related to the compound has been extensively studied. For instance, Upadhyaya et al. explored the synthesis, 1H- and 13C-NMR spectra, crystal structure, and ring openings of 1-methyl-6,9-epoxy-9-aryl-5,6,9,10-tetrahydro-1H-imidazo[3,2-e][2H-1,5]oxazocinium methanesulfonate, demonstrating complex chemical reactions and structure elucidation techniques that are relevant to understanding the chemical behavior of similar compounds (Upadhyaya et al., 1997).
Applications in Fluorescence and Detection
Kauffman and Bajwa described the synthesis and photophysical properties of fluorescent compounds that involve methanesulfonamidoterephthalic acids, which share structural similarities with the target compound, highlighting their potential applications as wavelength shifters in detecting ionizing radiation (Kauffman & Bajwa, 1993).
Antimicrobial and Anticancer Activities
A study by Premakumari et al. on amido sulfonamido methane linked bis heterocycles, including bis-oxazoles, thiazoles, and imidazoles, investigated their antimicrobial and anticancer activities. This research underscores the potential therapeutic applications of compounds with structural features similar to the target compound, especially in treating lung, colon, and prostate cancer cell lines (Premakumari et al., 2014).
Structural Studies and Docking Analyses
Al-Hourani et al. conducted docking studies and crystal structure analyses of tetrazole derivatives, including 5-(4-chlorophenyl)-1-{4-(methylsulfonyl)phenyl}-1H-tetrazole, to understand their orientation and interactions within the active site of the cyclooxygenase-2 enzyme. This research provides insights into the structural basis of the compound's potential inhibitory effects on enzyme activity, relevant for developing COX-2 inhibitors (Al-Hourani et al., 2015).
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c1-2-21-9-10-25-17-8-7-15(11-16(17)18(21)22)20-26(23,24)12-13-3-5-14(19)6-4-13/h3-8,11,20H,2,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJLLQHAEAEIEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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